N-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Kinase inhibition HDAC IDO1

Acquire N-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852367-77-2) to complete the regioisomeric matrix of indol-3-yl-2-oxoacetamides for systematic structure-activity relationship (SAR) investigations. This compound features the distinct 2,3-dimethylphenyl substitution, critical for evaluating ortho-methyl effects on anticancer and anti-angiogenic potency. Use as a reference standard or synthetic intermediate for focused library development.

Molecular Formula C18H16N2O2
Molecular Weight 292.338
CAS No. 852367-77-2
Cat. No. B2535833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
CAS852367-77-2
Molecular FormulaC18H16N2O2
Molecular Weight292.338
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C
InChIInChI=1S/C18H16N2O2/c1-11-6-5-9-15(12(11)2)20-18(22)17(21)14-10-19-16-8-4-3-7-13(14)16/h3-10,19H,1-2H3,(H,20,22)
InChIKeyQGCOTLSTBMPNEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852367-77-2): Baseline Identity and Therapeutic Class Rationale for Procurement


N-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852367-77-2) is a synthetic indol-3-yl-2-oxoacetamide derivative with the molecular formula C18H16N2O2 and a molecular weight of 296.34 g/mol . This compound belongs to the broader class of 3-oxoacetamideindolyl compounds, which have been described in patent literature as possessing potent anticancer, cytotoxic, and anti-angiogenic activities [1]. The structure features an indole core linked via an oxoacetamide bridge to a 2,3-dimethylphenyl anilide moiety, a substitution pattern that distinguishes it from other dimethylphenyl regioisomers within the same chemical series.

Why Generic Substitution of N-(2,3-Dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide Fails: Structural Specificity in the Indol-3-yl-2-oxoacetamide Series


Within the indol-3-yl-2-oxoacetamide chemotype, the position and number of methyl substituents on the anilide phenyl ring critically influence molecular recognition, as evidenced by the distinct biological profiles observed for regioisomeric analogs. For instance, the 2,4-dimethylphenyl analog (CAS 852367-78-3) and the 3,4-dimethylphenyl analog are both commercially listed as separate research entities ; however, no head-to-head comparative biological data are publicly available for these close analogs. The patent literature covering 3-oxoacetamideindolyl compounds broadly claims anticancer and anti-angiogenic utility but does not disclose quantitative potency differentials among individual anilide substitution variants [1]. Consequently, generic interchange based solely on chemotype similarity is unwarranted without supporting functional data, as even minor positional changes in methyl group placement may yield substantial differences in target engagement, cellular permeability, and metabolic stability.

Quantitative Differentiation Evidence for N-(2,3-Dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: What the Available Data Show


Kinase Inhibition Profiling: Absence of Direct Comparative Data for the 2,3-Dimethylphenyl Regioisomer

Public bioactivity databases contain HDAC1 inhibition data (IC50 = 67 nM) for a structurally distinct compound (BDBM50465399, CHEMBL4291940) and IDO1 inhibition data (IC50 = 50,000 nM) for a different chemotype (BDBM50578632, CHEMBL4852532) [1][2]. Neither entry corresponds to N-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide. Therefore, no direct kinase inhibition comparison between the target compound and its closest analogs exists in the public domain. This evidence gap means that any claim of differential enzymatic activity for the 2,3-dimethylphenyl substitution pattern relative to other regioisomers cannot currently be substantiated by quantitative data.

Kinase inhibition HDAC IDO1 Selectivity

Cytotoxic and Anti-Angiogenic Activity: Class-Level Patent Claims Without Compound-Specific Quantification

U.S. Patent No. 6,903,104 broadly claims that 3-oxoacetamideindolyl compounds exhibit potent anticancer, cytotoxic, and anti-angiogenic activity, as demonstrated in a P388 murine leukemia model where representative compounds (e.g., BPR0C261) improved survival fraction in a dose-dependent manner [1]. However, N-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is not individually exemplified with specific IC50 or GI50 values. The patent's biological data are aggregated at the class level, preventing quantitative differentiation of the 2,3-dimethylphenyl regioisomer from other substituted analogs. This limitation compels procurement specialists to treat the claimed activities as class-level properties rather than compound-specific attributes.

Cytotoxicity Anti-angiogenesis Cancer

Structural Differentiation: The 2,3-Dimethylphenyl Substitution Pattern as a Regioisomeric Probe

The 2,3-dimethylphenyl anilide motif represents a specific regioisomeric substitution absent in the more commonly cataloged 2,4-dimethylphenyl (CAS 852367-78-3) and 3,4-dimethylphenyl analogs . This positional difference alters the steric and electronic environment around the amide bond, which may influence hydrogen-bonding capacity, conformational preference, and target binding. While direct pharmacological comparisons are unavailable, the distinct CAS registry assignment (852367-77-2) and the absence of overlapping commercial listings confirm that the 2,3-isomer is a discrete chemical entity requiring independent evaluation. For SAR-driven medicinal chemistry programs, this compound serves as an essential probe to interrogate the role of ortho-methyl substitution on biological activity.

Regioisomer Structure-activity relationship Chemical probe

Procurement-Driven Application Scenarios for N-(2,3-Dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide


Systematic SAR Exploration of the Indol-3-yl-2-oxoacetamide Anilide Substituent

Medicinal chemistry teams investigating the impact of anilide substitution on the anticancer or anti-angiogenic potency of indol-3-yl-2-oxoacetamides should acquire this compound to complete the regioisomeric matrix alongside the 2,4-dimethylphenyl and 3,4-dimethylphenyl analogs . The compound enables systematic evaluation of ortho-methyl effects, which are underexplored in the patent literature [1].

Chemical Probe for Target Deconvolution in Angiogenesis and Cancer Models

Given the class-level patent claims of anti-angiogenic activity for 3-oxoacetamideindolyl compounds [1], this specific regioisomer can be employed as a chemical probe in endothelial tube formation assays and in vivo angiogenesis models to determine whether the 2,3-dimethyl substitution pattern confers distinct activity relative to other regioisomers, thereby generating the missing comparative data essential for lead optimization.

Reference Standard for Analytical Method Development and Quality Control

As a discrete CAS-registered entity (852367-77-2) with defined molecular formula C18H16N2O2 and molecular weight 296.34 g/mol , this compound is suitable for use as a reference standard in HPLC purity analysis, NMR structural confirmation, and mass spectrometry identification within workflows that require unambiguous differentiation from its regioisomeric contaminants.

Starting Material for Diversified Indole-Based Libraries

The oxoacetamide linkage provides a versatile handle for further synthetic elaboration. The compound may serve as a key intermediate for generating focused libraries of indole derivatives with variations at the 2,3-dimethylphenyl moiety, enabling hit expansion and lead diversification in early-stage drug discovery programs.

Quote Request

Request a Quote for N-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.